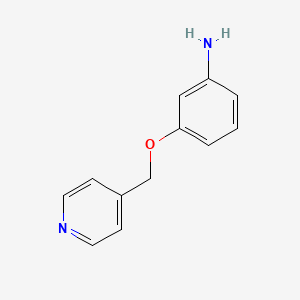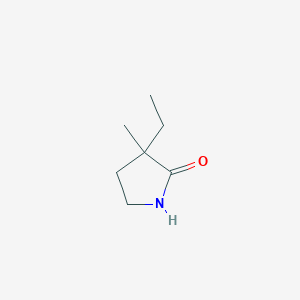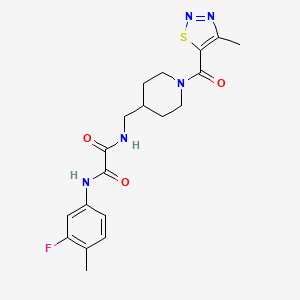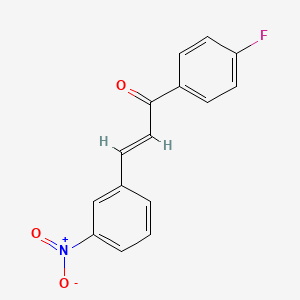
3-Nitro-4'-fluorochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4’-fluorochalcone is a chemical compound with the molecular formula C15H10FNO3 and a molecular weight of 271.25 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Nitro-4’-fluorochalcone involves a Claisen-Schmidt condensation reaction. In this process, substituted acetophenones and aldehydes are added to a solution of sodium hydroxide in ethanol under an ice bath. The mixture is stirred until a solid precipitates out. The precipitated solid is then filtered and washed with cold water followed by chilled ethanol. The crude product is recrystallized using ethanol to obtain the desired chalcones .Molecular Structure Analysis
The molecular structure of 3-Nitro-4’-fluorochalcone consists of 15 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 3-Nitro-4’-fluorochalcone is the Claisen-Schmidt condensation. This reaction is characterized by the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy carbonyl compound .Scientific Research Applications
Fluorescent Chemosensor for Cyanide Anions
A study by Yang et al. (2015) explored the use of a chalcone derivative (4-dimethylamino 4-fluorochalcone) as a fluorescent chemosensor for cyanide anions in biological and environmental systems. This compound, when complexed with iron(III) ions, displayed selective turn-on fluorescence in the presence of cyanide, making it a potential tool for environmental monitoring and biological imaging in living cells (Yang et al., 2015).
Crystal and Molecular Structures of Nitrochalcones
Jungk and Schmidt (1970) analyzed the crystal structures of various nitrochalcones, including 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone. Their work provides insights into the conformational properties of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jungk & Schmidt, 1970).
Removal of Nitro Compounds from Water
A study by Mahmoud et al. (2016) focused on the removal of nitro compounds from water using γ-Al2O3 nanomaterials. Though not directly involving 3-Nitro-4'-fluorochalcone, this research is relevant for understanding the environmental applications related to nitro compound removal and water purification (Mahmoud et al., 2016).
Push–Pull Fluorophores Containing Nitro Groups
Habenicht et al. (2015) conducted a study on the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, which include nitro groups. This research can be applied to the design of new fluorophores and dyes, highlighting the unique emission properties of nitro-containing compounds (Habenicht et al., 2015).
Emissive Properties of Fluorescent Chromophores with Nitro Group
Chen et al. (2020) reviewed the photophysical properties and applications of nitro-containing chromophores. Their findings are significant for the design and strategic development of new nitro chromophores in various fields, including intramolecular charge transfer and fluorescent probes (Chen et al., 2020).
Synthesis of Functionalized Fluoroalkyl Heterocycles
Bigotti et al. (2009) explored the synthesis of functionalized fluoroalkyl heterocycles using γ-fluoro-α-nitroalkenes. This research contributes to the understanding of reactions involving fluorinated nitro compounds, which is valuable for synthetic chemistry and material science applications (Bigotti et al., 2009).
Selective Fluorescence Probes for Nitrative Stress
Ueno et al. (2006) developed novel fluorogenic probes, NiSPYs, which selectively monitor the generation of nitrative stress based on aromatic nitration. These probes are significant for studying the role of nitrative stress in various biological processes and disorders (Ueno et al., 2006).
Nonlinear Optical Properties of 4-Fluoro Chalcone
Prabu et al. (2014) investigated the nonlinear optical properties of 4-fluorochalcone, an organic compound synthesized for photophysical applications. Their study highlights the potential of such compounds in optoelectronic and photonic technologies (Prabu et al., 2014).
Safety and Hazards
3-Nitro-4’-fluorochalcone is intended for research and development use only and is not recommended for medicinal, household, or other uses . Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIEVLCFGBBR-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

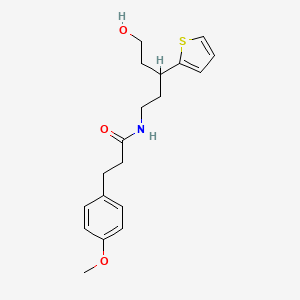
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)


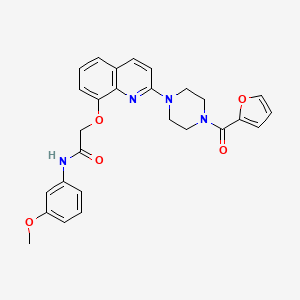

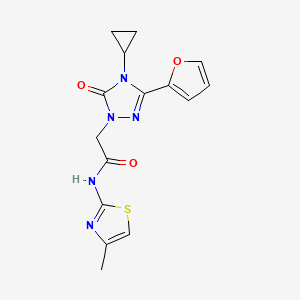
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)
